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Compound of Interest

Compound Name: (Rac)-AZD3839

Cat. No.: B1148114 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profile of AZD3839,

a potent and selective inhibitor of Beta-secretase 1 (BACE1), an enzyme pivotal in the

amyloidogenic pathway implicated in Alzheimer's disease. This document details the

compound's mechanism of action, quantitative potency and selectivity, pharmacokinetic and

pharmacodynamic properties, and the experimental methodologies used for its

characterization.

Core Pharmacological Data
AZD3839 is a brain-permeable small molecule that acts as an inhibitor of human BACE1.[1] Its

development was discontinued due to dose-related QTcF prolongation observed in healthy

volunteers.[1]

In Vitro Potency and Selectivity
AZD3839 demonstrates potent inhibition of BACE1 and selectivity against related aspartyl

proteases. The key in vitro pharmacological parameters are summarized below.
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Parameter Value Assay Type
Cell
Line/System

Reference

BACE1 Ki 26.1 nmol/liter
Biochemical

FRET Assay

Recombinant

human BACE1
[2]

BACE2 Ki 372 nmol/liter
Biochemical

FRET Assay

Recombinant

human BACE2
[2]

Cathepsin D Ki >25 µmol/liter
Biochemical

FRET Assay

Human

Cathepsin D
[2]

Aβ40 IC50 4.8 nmol/liter Cell-based Assay

SH-SY5Y cells

overexpressing

APP695wt

[2][3]

sAPPβ IC50 16.7 nmol/liter Cell-based Assay SH-SY5Y cells [2][3]

Selectivity

(BACE1 vs

BACE2)

14-fold - - [2][4][5]

Selectivity

(BACE1 vs

Cathepsin D)

>1000-fold - - [2][3][4][5]

In Vivo Pharmacodynamics: Aβ Reduction
AZD3839 has shown dose- and time-dependent reduction of amyloid-beta (Aβ) levels in

various preclinical models.
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Species
Route of
Administrat
ion

Dose Tissue
Aβ
Reduction

Reference

Mouse

(C57BL/6)
Oral 160 µmol/kg Brain

~50%

reduction in

Aβ40

[2]

Guinea Pig Oral 200 µmol/kg Brain

~20-60%

reduction in

Aβ40

[2]

Guinea Pig Oral 200 µmol/kg CSF

~50%

reduction in

Aβ40

[2]

Non-human

Primate

Intravenous

Infusion
5.5 µmol/kg CSF

Significant

reduction in

Aβ40 and

Aβ42

[2]

Human Pharmacokinetics and Pharmacodynamics
In a study with healthy volunteers, single oral ascending doses of AZD3839 demonstrated a

reduction in plasma Aβ levels.

Parameter Value Subject Group Reference

Plasma Aβ40 EC50 46 nM Healthy Volunteers [6]

Plasma Aβ42 EC50 59 nM Healthy Volunteers [6]

Maximum Plasma Aβ

Reduction
~55% Healthy Volunteers [6]

Signaling Pathway and Mechanism of Action
BACE1 is the rate-limiting enzyme in the amyloidogenic processing of the Amyloid Precursor

Protein (APP). By inhibiting BACE1, AZD3839 blocks the initial cleavage of APP, thereby
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reducing the production of Aβ peptides.
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Caption: BACE1 cleavage of APP and its inhibition by AZD3839.

Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the

characterization of AZD3839.

BACE1 Enzymatic Inhibition Assay (FRET)
This assay quantifies the inhibitory activity of AZD3839 on recombinant human BACE1 enzyme

using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Experimental Workflow:
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Preparation

Assay Execution Detection & Analysis
Prepare Reagents:
- BACE1 Enzyme
- FRET Substrate

- Assay Buffer
- AZD3839 dilutions

Plate AZD3839 and BACE1 Add FRET Substrate Incubate at Room Temp Measure Fluorescence
(Ex/Em wavelengths) Calculate % Inhibition and Ki

Click to download full resolution via product page

Caption: Workflow for the BACE1 FRET inhibition assay.

Methodology:

Reagent Preparation:

Recombinant human BACE1 enzyme is diluted in assay buffer (e.g., 50 mM sodium

acetate, pH 4.5).

A FRET peptide substrate containing a fluorophore and a quencher is prepared in assay

buffer.

Serial dilutions of AZD3839 are prepared in DMSO and then diluted in assay buffer.

Assay Procedure:

In a 96-well black plate, the BACE1 enzyme solution is pre-incubated with different

concentrations of AZD3839 for a specified time (e.g., 15 minutes) at room temperature.

The reaction is initiated by adding the BACE1 substrate to each well.

Detection and Analysis:

The fluorescence is measured kinetically or at a fixed endpoint using a microplate reader

at appropriate excitation and emission wavelengths (e.g., Ex 320 nm/Em 405 nm).
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The rate of substrate cleavage is determined from the increase in fluorescence.

The percentage of inhibition for each AZD3839 concentration is calculated relative to a

control without inhibitor.

The Ki value is determined by fitting the data to an appropriate enzyme inhibition model.

Cellular Aβ Production Assay (SH-SY5Y Cells)
This cell-based assay measures the ability of AZD3839 to inhibit the production of Aβ peptides

in a human neuroblastoma cell line.

Experimental Workflow:
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Culture SH-SY5Y cells
(e.g., expressing APPwt or APPswe)

Seed cells into multi-well plates

Treat cells with various
concentrations of AZD3839

Incubate for a defined period
(e.g., 24 hours)

Collect cell culture media

Measure Aβ40/Aβ42 levels by ELISA

Calculate IC50 values

Click to download full resolution via product page

Caption: Workflow for the cellular Aβ production assay.

Methodology:
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Cell Culture:

Human neuroblastoma SH-SY5Y cells, often stably transfected to overexpress wild-type

APP (APPwt) or a mutant form (APPswe), are cultured in appropriate media (e.g.,

DMEM/F12 with 10% FBS).

Treatment:

Cells are seeded into multi-well plates and allowed to adhere.

The culture medium is replaced with fresh medium containing various concentrations of

AZD3839 or vehicle (DMSO).

Sample Collection and Analysis:

After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

The concentrations of Aβ40 and Aβ42 in the supernatant are quantified using specific

enzyme-linked immunosorbent assays (ELISAs).

Data Analysis:

The percentage of Aβ reduction for each AZD3839 concentration is calculated relative to

the vehicle-treated control.

The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Aβ Reduction Studies in Mice
These studies assess the efficacy of orally administered AZD3839 in reducing Aβ levels in the

brains of mice.

Experimental Workflow:

Administer AZD3839
orally to mice

Sacrifice mice at
different time points Collect brain tissue Homogenize brain tissue Measure Aβ levels

by ELISA
Analyze dose- and

time-dependent effects
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Click to download full resolution via product page

Caption: Workflow for in vivo Aβ reduction studies in mice.

Methodology:

Animal Dosing:

C57BL/6 mice are administered a single oral dose of AZD3839 or vehicle.

Tissue Collection:

At various time points after dosing, mice are euthanized, and their brains are rapidly

collected.

Sample Preparation:

The brain tissue is homogenized in a suitable buffer containing protease inhibitors.

The homogenate is centrifuged to separate soluble and insoluble fractions.

Aβ Quantification:

The levels of Aβ40 and Aβ42 in the brain homogenates are measured using specific

ELISAs.

Data Analysis:

The Aβ levels in the AZD3839-treated groups are compared to the vehicle-treated group to

determine the percentage of Aβ reduction at each dose and time point.

Selectivity Assays (BACE2 and Cathepsin D)
These assays are conducted to determine the selectivity of AZD3839 for BACE1 over other

related aspartyl proteases like BACE2 and Cathepsin D. The protocol is similar to the BACE1

FRET assay, with the substitution of the respective enzyme and its specific substrate.

Logical Relationship for Selectivity Determination:
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Determine Ki for BACE1

Calculate Selectivity Ratio
(Ki BACE2 / Ki BACE1)

Calculate Selectivity Ratio
(Ki Cathepsin D / Ki BACE1)

Determine Ki for BACE2 Determine Ki for Cathepsin D

Click to download full resolution via product page

Caption: Logical flow for determining inhibitor selectivity.

Methodology:

Enzyme Assays:

Individual FRET-based enzymatic assays are performed for human BACE2 and human

Cathepsin D using their respective specific substrates.

Inhibitor Testing:

AZD3839 is tested at various concentrations in each assay to determine the Ki values for

BACE2 and Cathepsin D.

Selectivity Calculation:

The selectivity ratio is calculated by dividing the Ki value for the off-target enzyme (BACE2

or Cathepsin D) by the Ki value for BACE1. A higher ratio indicates greater selectivity for

BACE1.

This comprehensive guide provides a detailed overview of the pharmacological properties of

AZD3839, intended to support further research and development in the field of Alzheimer's

disease therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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